molecular formula C10H12O5 B13666306 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone CAS No. 7499-99-2

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone

Cat. No.: B13666306
CAS No.: 7499-99-2
M. Wt: 212.20 g/mol
InChI Key: MEQLOJXZIIKHOB-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O5 It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile, followed by hydrolysis of the resulting ketimine hydrochloride . The reaction typically requires acidic conditions and a suitable solvent, such as ethanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

    1-(2,4-Dihydroxyphenyl)ethanone: Lacks the methoxy groups, which may result in different reactivity and solubility properties.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Similar structure but with different positions of the hydroxyl and methoxy groups, leading to variations in chemical behavior.

    1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Another derivative with different substitution patterns on the benzene ring.

Properties

IUPAC Name

1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(11)8-7(14-2)4-6(12)10(15-3)9(8)13/h4,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLOJXZIIKHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321956
Record name 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-99-2
Record name NSC400079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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